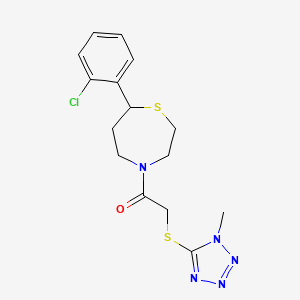

![molecular formula C15H14N4OS B2894922 N-(2-(苯并[d]噻唑-2-基)-2,4,5,6-四氢环戊[c]吡唑-3-基)乙酰胺 CAS No. 1172431-55-8](/img/structure/B2894922.png)

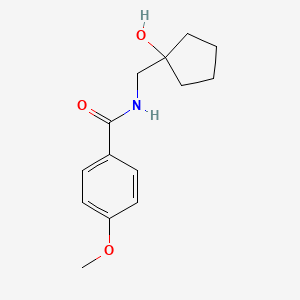

N-(2-(苯并[d]噻唑-2-基)-2,4,5,6-四氢环戊[c]吡唑-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and studied for their potential anti-tubercular activity . They have been found to have better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including the one , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques. The structure-activity relationships of the new benzothiazole derivatives have been discussed along with the molecular docking studies of selected compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include acetylation of benzothiazole in the presence of a base followed by nucleophilic substitution from triazolo-triazine in the presence of potassium carbonate .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .科学研究应用

磷酸肌醇 3 激酶 (PI3K)/雷帕霉素哺乳动物靶标 (mTOR) 抑制

- 该化合物的衍生物,被确定为 N-(6-(6-氯-5-(4-氟苯磺酰胺)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺,在体外和体内显示出对 PI3Kα 和 mTOR 的有效抑制作用。该活性与其结构类似物有关,重点是提高代谢稳定性 (Stec 等人,2011).

抗菌活性

- 该化合物的衍生物在抗菌应用中显示出有效性。例如,N-(苯并[d]噻唑-2-基)-2-(4-取代-1H-1,2,3-三唑-1-基)乙酰胺对各种细菌和真菌菌株表现出有希望的抗菌活性 (Rezki,2016).

抗肿瘤活性

- 一些研究强调了 N-(苯并[d]噻唑-2-基)乙酰胺衍生物的抗肿瘤潜力。这些化合物对不同的细胞系表现出抑制作用,表明它们在癌症治疗中的潜力 (Albratty 等人,2017).

杀虫剂特性

- 从 N-(苯并[d]噻唑-2-基)乙酰胺前体衍生的包含噻二唑部分的创新杂环显示出作为棉叶虫杀虫剂的潜力 (Fadda 等人,2017).

晶体结构分析

- 分析了相关化合物 2-(3,4-二甲基-5,5-二氧代-2H,4H-吡唑并[4,3-c][1,2]苯并噻嗪-2-基)-N-(2-氟苄基)乙酰胺的晶体结构,提供了对其分子构象和在药物设计中进一步应用的潜力的见解 (Ahmad 等人,2012).

作用机制

Target of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against a variety of targets such as dihydroorotase , DNA gyrase , and DprE1 . These targets play crucial roles in various biological processes, including DNA replication and bacterial cell wall biosynthesis .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . For instance, they can inhibit the function of DprE1, an enzyme involved in the biosynthesis of arabinogalactan, a key component of mycobacterial cell walls .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of DprE1 disrupts the biosynthesis of arabinogalactan, affecting the integrity of the mycobacterial cell wall . This can lead to downstream effects such as impaired bacterial growth and viability .

Pharmacokinetics

A study on similar n’-(1,3-benzothiazol-2-yl)-arylamide derivatives showed a favorable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the subsequent disruption of the associated biochemical pathways. For example, inhibition of DprE1 can lead to impaired cell wall biosynthesis, resulting in reduced bacterial growth and viability .

未来方向

The future directions for research on this compound could include further exploration of its anti-tubercular activity, investigation of its potential use in other medical applications, and optimization of its synthesis process. Further molecular docking studies could also be conducted to better understand its mechanism of action .

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c1-9(20)16-14-10-5-4-7-11(10)18-19(14)15-17-12-6-2-3-8-13(12)21-15/h2-3,6,8H,4-5,7H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFYXLKJPMXSLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2CCCC2=NN1C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

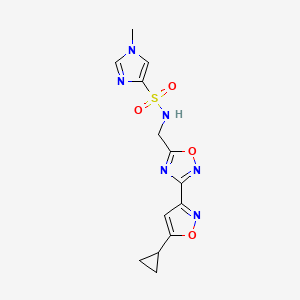

![1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2894845.png)

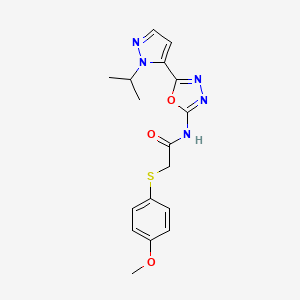

![(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2894849.png)

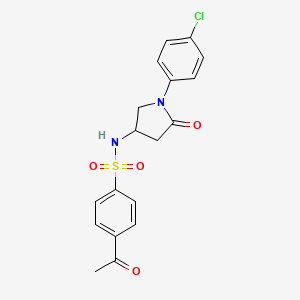

![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2894853.png)

![Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2894855.png)

![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2894857.png)

![1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2894858.png)

![N-(2,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2894859.png)